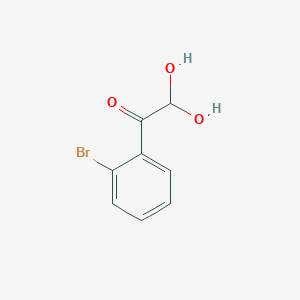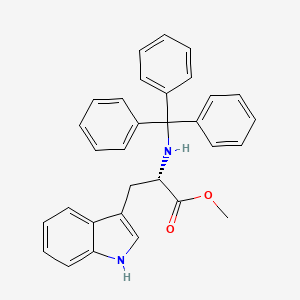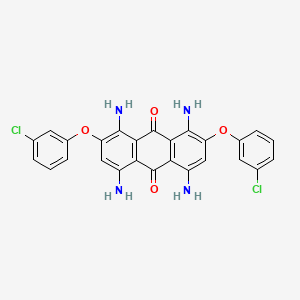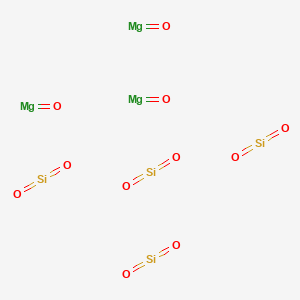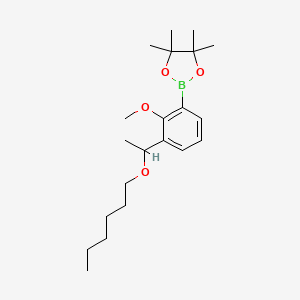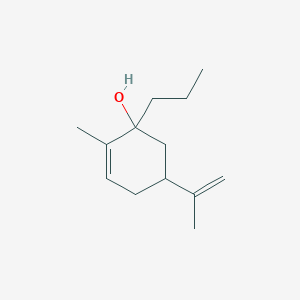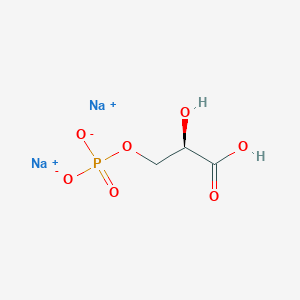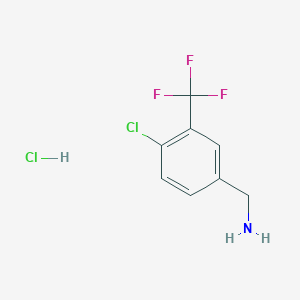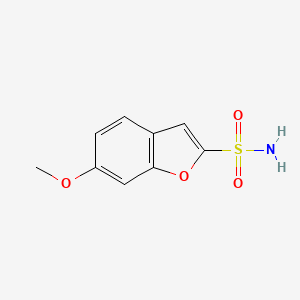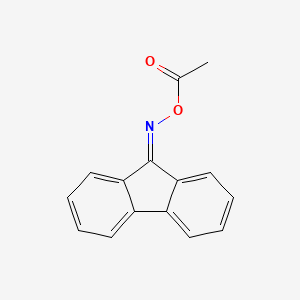
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7BrCl2O2 It is a brominated derivative of acetophenone, featuring both bromine and chlorine substituents on the aromatic ring, as well as a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone can be synthesized through the bromination of acetoveratrone in chloroform at room temperature. The reaction typically yields the desired product with a high degree of purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products
Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.
Reduction: Corresponding alcohols.
Oxidation: Hydroxyl derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its reactive bromine atom.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The compound can interact with molecular targets such as enzymes, potentially inhibiting their activity by forming stable adducts.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks chlorine substituents.
2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone: Similar structure with different chlorine substitution pattern.
2-Bromo-4’-methoxyacetophenone: Similar structure but with different substitution on the aromatic ring.
Uniqueness
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of chemical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C9H7BrCl2O2 |
|---|---|
Poids moléculaire |
297.96 g/mol |
Nom IUPAC |
2-bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9-5(7(13)4-10)2-3-6(11)8(9)12/h2-3H,4H2,1H3 |
Clé InChI |
CTBLQYMWQUWYGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1Cl)Cl)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



